molecular formula C12H5F19O3 B1440326 Ethyl perfluoro-9-methyl-8-oxadecanoate CAS No. 1211025-06-7

Ethyl perfluoro-9-methyl-8-oxadecanoate

Cat. No.: B1440326
CAS No.: 1211025-06-7
M. Wt: 558.13 g/mol
InChI Key: AKSQGOCADLNWLZ-UHFFFAOYSA-N
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Description

Ethyl perfluoro-9-methyl-8-oxadecanoate is a chemical compound with the molecular formula C12H5F19O3 and a molecular weight of 558.14 . It is used in various scientific research and industrial applications.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H5F19O3 . Detailed structural analysis would require more specific information or advanced analytical techniques .

Scientific Research Applications

Chemical Synthesis and Transformations

  • Ethyl perfluoro-9-methyl-8-oxadecanoate and related compounds have been studied for their interesting chemical transformations. For example, electrochemical fluorination of certain esters can yield compounds like perfluoro(8-methoxy-9-ethyl-7-oxabicyclo[4.3.0]nonane) (Abe et al., 1980). These chemical reactions often result in the formation of unique cyclic ethers or other complex structures, demonstrating the reactivity and versatility of these compounds in synthetic chemistry.

Surface Activity Studies

  • Perfluorinated compounds, such as this compound, have been investigated for their surface activities. Studies like the one conducted by Han et al. (2009) explore the surface tension properties of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants, indicating potential applications in areas like coatings and material sciences (Han et al., 2009).

Environmental Impact Studies

  • The presence and impact of perfluorochemicals, including compounds related to this compound, in the environment have been a subject of research. Studies like that of Nguyen et al. (2011) investigate the occurrence of these chemicals in urban watersheds, providing insights into their environmental distribution and potential sources of pollution (Nguyen et al., 2011).

Gas Separation and Membrane Science

  • Perfluorinated compounds have been explored for their potential in gas separation technologies. Research like that conducted by Belov et al. (2018) on poly(2-trifluoromethyl-2-pentafluoroethyl-1,3-perfluorodioxole) indicates the high gas permeability and potential application of such materials in membrane gas separations (Belov et al., 2018).

Extraction of Environmental Pollutants

  • Innovative applications in environmental science, such as the extraction of trace pollutants from water, have been explored using perfluorinated compounds. Zhang et al. (2010) demonstrate the use of chitosan-coated octadecyl-functionalized magnetite nanoparticles for the extraction of perfluorinated compounds from environmental water samples, highlighting the role of such compounds in environmental monitoring and remediation (Zhang et al., 2010).

Safety and Hazards

While specific safety and hazard information for Ethyl perfluoro-9-methyl-8-oxadecanoate is not available in the search results, it’s important to handle all chemical compounds with care and follow appropriate safety protocols .

Properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5F19O3/c1-2-33-3(32)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)12(30,31)34-9(23,10(24,25)26)11(27,28)29/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSQGOCADLNWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5F19O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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